
mGluR5 antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “mGluR5 antagonist-1” is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity, learning, and memory. mGluR5 is predominantly expressed in the central nervous system, particularly in the hippocampus, striatum, and cortex . Antagonists of mGluR5 have been investigated for their potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mGluR5 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the core structure of the compound. The reaction conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
mGluR5 antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Amines, thiols; polar aprotic solvents; room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
mGluR5 antagonist-1 exerts its effects by selectively binding to the mGluR5 receptor and inhibiting its activity. The receptor is coupled to the Gq protein, which activates phospholipase C (PLC) and leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively . By blocking mGluR5, the antagonist prevents these downstream signaling events, thereby modulating synaptic transmission and plasticity .
Comparaison Avec Des Composés Similaires
mGluR5 antagonist-1 can be compared with other mGluR5 antagonists, such as:
This compound is unique in its specific binding affinity and selectivity for mGluR5, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H18N4O2 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-7-methyl-4-(2-phenylethynyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H18N4O2/c1-27-21(23(28)26-17-9-11-18(29-2)12-10-17)14-19-20(24-15-25-22(19)27)13-8-16-6-4-3-5-7-16/h3-7,9-12,14-15H,1-2H3,(H,26,28) |
Clé InChI |
OIYWWKBIBPZHKJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C(N=CN=C21)C#CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



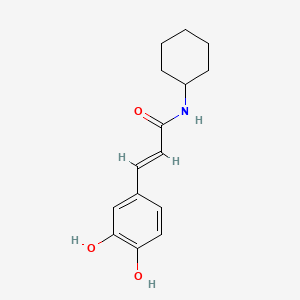
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
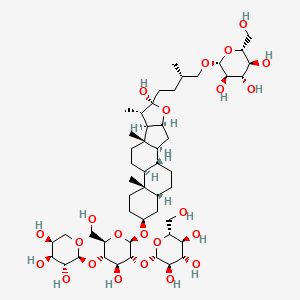


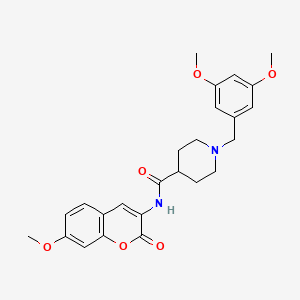
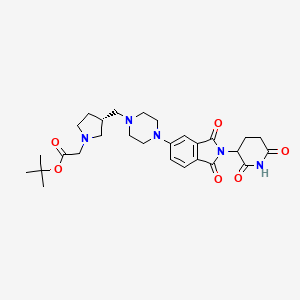

![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)

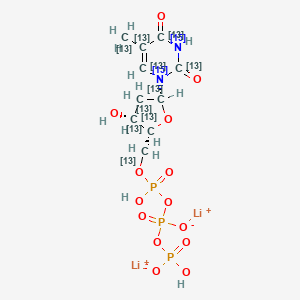
![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)

